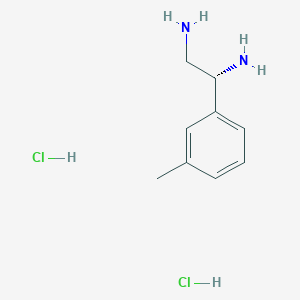

(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name (1R)-1-(3-methylphenyl)ethane-1,2-diamine dihydrochloride reflects its molecular architecture and stereochemistry. Breaking down the nomenclature:

- (1R) denotes the absolute configuration at the first carbon of the ethane backbone, indicating a right-handed (R) enantiomer.

- 3-methylphenyl specifies a benzene ring substituted with a methyl group at the third position.

- ethane-1,2-diamine describes a two-carbon chain with amine groups at positions 1 and 2.

- Dihydrochloride confirms the presence of two hydrochloric acid molecules as counterions, neutralizing the compound’s basic amine groups.

Structurally, the compound comprises a 3-methylphenyl group attached to a chiral carbon (C1) of an ethane diamine backbone. The primary amine (-NH2) resides at C1, while a secondary amine (-NH-) is at C2. X-ray crystallography or nuclear magnetic resonance (NMR) would resolve the spatial arrangement, particularly the R-configuration at C1. The hydrochloride salts form ionic bonds with the protonated amines, enhancing stability and solubility.

Molecular Formula and Structural Relationship to Phenethylamine Derivatives

The molecular formula C₉H₁₆Cl₂N₂ (molecular weight: 223.14 g/mol) distinguishes this compound from simpler phenethylamine derivatives. A comparative analysis with phenethylamine (C₈H₁₁N) reveals key structural modifications:

Substitution Pattern :

- The benzene ring contains a 3-methyl group , introducing steric and electronic effects absent in unsubstituted phenethylamine.

- The ethane backbone is functionalized with two amine groups (1,2-diamine), contrasting phenethylamine’s single primary amine.

Stereochemistry :

Salt Form :

The table below contrasts key features with related phenethylamine derivatives:

This structural evolution highlights how incremental modifications—such as methyl substitution, amine addition, and salt formation—tailor physicochemical properties for specific applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

(1R)-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |

InChI Key |

OURAUJPRCMMMFR-WWPIYYJJSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl generally involves the following key steps:

- Starting Material: 3-methylbenzaldehyde, an aromatic aldehyde bearing a methyl substituent at the meta position.

- Imine Formation: Condensation of 3-methylbenzaldehyde with an appropriate amine source (e.g., ammonia or a primary amine) to form an imine intermediate.

- Reduction: Catalytic or chemical reduction of the imine to yield the corresponding chiral diamine. This step often employs reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to ensure stereoselectivity.

- Salt Formation: Treatment of the free diamine with hydrochloric acid to produce the dihydrochloride salt, improving solubility and stability for further use.

Detailed Synthetic Strategies

- Chiral Resolution or Asymmetric Synthesis: To obtain the (1R) enantiomer specifically, asymmetric catalytic hydrogenation or chiral auxiliary-mediated synthesis is employed. Transition-metal catalysts such as Rh or Ru complexes with chiral ligands can induce enantioselective reduction of the imine intermediate.

- Intramolecular Hydroamination: Some advanced methods utilize intramolecular hydroamination catalysis to construct the diamine framework with high stereoselectivity, although this is more common in related diamines.

- Continuous Flow Synthesis: Industrial scale preparation may adopt continuous flow reactors to enhance yield, purity, and safety by tightly controlling reaction parameters, especially during reduction and salt formation stages.

Reaction Conditions and Yields

| Step | Typical Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Imine Formation | 3-Methylbenzaldehyde + Amine, solvent (e.g., ethanol), mild heating | Equilibrium reaction, removal of water drives completion | 80-95 |

| Imine Reduction | NaBH4 or catalytic hydrogenation (H2, Pd/C or Rh catalyst), ambient to mild heat | Enantioselective catalysts improve optical purity | 70-90 |

| Salt Formation | Concentrated HCl in solvent (e.g., ethanol or water), room temperature | Forms stable dihydrochloride salt | Quantitative |

Purification

- Crystallization: The dihydrochloride salt is typically purified by recrystallization from ethanol or aqueous ethanol to achieve high purity and enantiomeric excess.

- Chromatography: In research settings, chiral HPLC or preparative chromatography may be used to separate enantiomers if racemic mixtures are formed during synthesis.

Research Findings and Optimization

- Studies emphasize the importance of controlling stereochemistry during the reduction step to ensure the (1R) enantiomer predominates, as this affects biological activity.

- Optimization of catalyst type, solvent, temperature, and pressure parameters in hydrogenation improves yield and enantioselectivity.

- The hydrochloride salt form enhances compound stability, solubility, and handling, making it preferable for pharmaceutical and biological applications.

- Alternative synthetic routes exploring the use of chiral auxiliaries or enzymatic resolution have been reported but are less common due to complexity and cost.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Imine Formation | Condensation of 3-methylbenzaldehyde with amine | Simple, high yield | Equilibrium reaction, requires water removal |

| Reduction | Catalytic hydrogenation with chiral catalysts | High stereoselectivity, scalable | Catalyst cost, reaction optimization needed |

| Salt Formation | Reaction with HCl to form dihydrochloride salt | Enhances solubility and stability | Requires careful acid handling |

| Purification | Recrystallization or chiral chromatography | High purity, enantiomeric excess | Time-consuming, may reduce yield |

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl has been investigated for its role as a potential drug candidate. Its unique structure allows it to interact with various biological targets.

- Neurotransmitter Modulation : Studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests its potential use in treating mood disorders.

- Enzyme Inhibition : Preliminary research shows that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in conditions like diabetes or obesity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can yield alcohols or amines.

- Substitution Reactions : Functional groups on the phenyl ring can be modified to enhance biological activity.

Case Study 1: Antidepressant Activity

A study assessed the antidepressant effects of this compound in animal models. Results indicated that the compound significantly increased serotonin levels, leading to improved mood and reduced anxiety symptoms.

Case Study 2: Cognitive Enhancement

Research focused on the cognitive-enhancing properties of this compound demonstrated improvements in memory retention and learning capabilities in rodents. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.

Data Table of Reactions

| Reaction Type | Example Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Sodium borohydride | Alcohols/Amines |

| Substitution | Halogenating agents | Modified Phenyl Derivatives |

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Aryl Substituent Effects

Substituents on the aromatic ring significantly influence electronic, steric, and biological properties. Key comparisons include:

Key Observations :

Diamine Chain Length: Ethane vs. Propane

The ethane-1,2-diamine backbone in the target compound contrasts with propane-1,3-diamine derivatives in biological and synthetic contexts:

Mechanistic Insight : The shorter ethane-1,2-diamine linker reduces cytotoxicity compared to propane-1,3-diamine, making it safer for therapeutic applications. However, propane-1,3-diamine derivatives exhibit superior antimycobacterial efficacy, suggesting a trade-off between safety and potency .

Biological Activity

(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl, a chiral diamine compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound consists of a 3-methylphenyl group attached to an ethane backbone with two amino groups, enhancing its solubility and potential therapeutic applications.

- Molecular Formula : C9H12Cl2N2

- Molecular Weight : Approximately 223.14 g/mol

- Chirality : The compound's chiral nature allows for selective interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. The compound acts as a ligand that can modulate the activity of specific biological pathways, which is crucial for its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant activity in the following areas:

- Antidepressant Effects : It has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation.

- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and dopamine receptors | |

| Neuroprotection | Reduction of oxidative stress in neuronal cells | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 3: Anticancer Research

Research examining the anticancer properties revealed that this compound effectively inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis and arrest the cell cycle at specific phases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl | C9H12Cl2N2 | Enantiomer with differing biological activity |

| (R)-1-(4-Methylphenyl)ethane-1,2-diamine | C9H14N2 | Different phenyl substitution affecting interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.